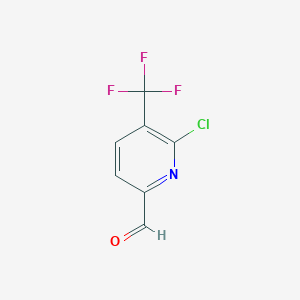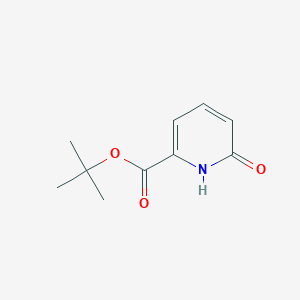
tert-Butyl 6-oxo-1,6-dihydropyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 6-oxo-1,6-dihydropyridine-2-carboxylate is a chemical compound with significant interest in organic chemistry and pharmaceutical research. This compound is part of the dihydropyridine family, which is known for its diverse biological activities and applications in drug development.
Méthodes De Préparation
The synthesis of tert-Butyl 6-oxo-1,6-dihydropyridine-2-carboxylate typically involves multi-step organic reactions. One common method starts with commercially available starting materials and involves the following steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring is formed through a cyclization reaction, often using a combination of aldehydes, amines, and β-keto esters under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via esterification, where tert-butyl alcohol reacts with the carboxylic acid group in the presence of a catalyst.
Oxidation: The final step involves the oxidation of the dihydropyridine ring to introduce the oxo group at the 6-position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce costs .
Analyse Des Réactions Chimiques
tert-Butyl 6-oxo-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing groups on the dihydropyridine ring.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
tert-Butyl 6-oxo-1,6-dihydropyridine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting cardiovascular and neurological disorders.
Industry: The compound is used in the development of agrochemicals and materials science for creating novel polymers and coatings
Mécanisme D'action
The mechanism of action of tert-Butyl 6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may act as a calcium channel blocker, affecting ion transport and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
tert-Butyl 6-oxo-1,6-dihydropyridine-2-carboxylate can be compared with other dihydropyridine derivatives, such as:
tert-Butyl 4-amino-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate: This compound has an amino group at the 4-position, which alters its reactivity and biological activity.
tert-Butyl 6-methyl-3-oxo-3,6-dihydropyridine-1(2H)-carboxylate:
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound features a spirocyclic structure, providing a different chemical scaffold for drug development
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the dihydropyridine scaffold in chemical and pharmaceutical research.
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
tert-butyl 6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)7-5-4-6-8(12)11-7/h4-6H,1-3H3,(H,11,12) |
Clé InChI |
CSCZFCXYXHSHAA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC=CC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


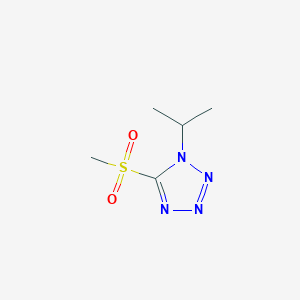

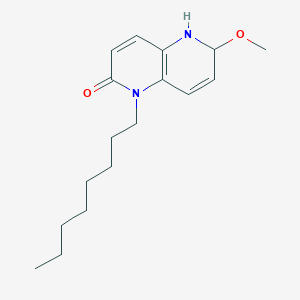
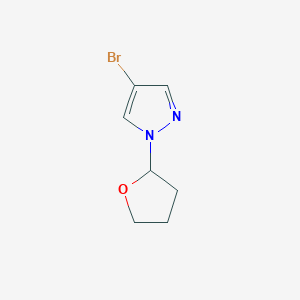
![8-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666570.png)

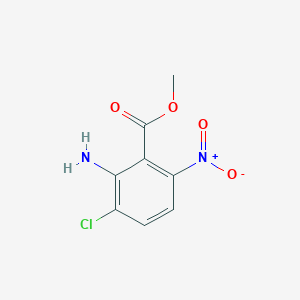
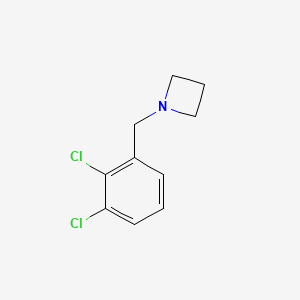
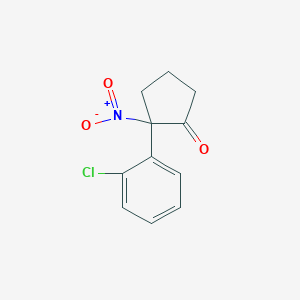
![Iodo[3-(methoxycarbonyl)bicyclo[1.1.1]pentylcarbonyloxy](2,4,6-trimethylphenyl)methyl 3-(Methoxycarbonyl)bicyclo[1.1.1]pentanecarboxylate](/img/structure/B13666589.png)
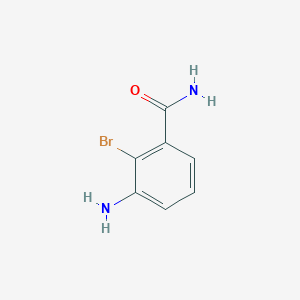
![tert-Butyl 6-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13666594.png)
![7-Bromopyrido[2,3-d]pyrimidine](/img/structure/B13666604.png)
